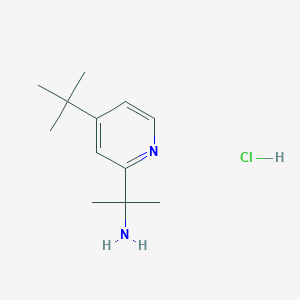
2-(4-(tert-Butyl)pyridin-2-yl)propan-2-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(tert-Butyl)pyridin-2-yl)propan-2-amine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a tert-butyl group attached to the pyridine ring, which imparts unique chemical properties to the compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-Butyl)pyridin-2-yl)propan-2-amine hydrochloride typically involves the reaction of 4-tert-butylpyridine with appropriate amine derivatives under controlled conditions. One common method involves the use of Hiyama-Denmark cross-coupling reactions, where 4-tert-butylpyridine is reacted with a silicon-based reagent in the presence of a palladium catalyst and a suitable base . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and dichloroethane (DCE), and the reaction is typically carried out under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the final product in its hydrochloride salt form .
化学反应分析
Types of Reactions
2-(4-(tert-Butyl)pyridin-2-yl)propan-2-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various functionalized pyridine compounds.
科学研究应用
2-(4-(tert-Butyl)pyridin-2-yl)propan-2-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 2-(4-(tert-Butyl)pyridin-2-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, the compound’s amine group may interact with biological targets, influencing cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: Another pyridine derivative with similar structural features.
4-tert-Butylpyridine: A simpler compound with a single tert-butyl group attached to the pyridine ring.
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
Uniqueness
2-(4-(tert-Butyl)pyridin-2-yl)propan-2-amine hydrochloride is unique due to the presence of both the tert-butyl group and the amine functionality, which impart distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in scientific research and industry .
属性
IUPAC Name |
2-(4-tert-butylpyridin-2-yl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2.ClH/c1-11(2,3)9-6-7-14-10(8-9)12(4,5)13;/h6-8H,13H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAYAUUEUKRHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C(C)(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














